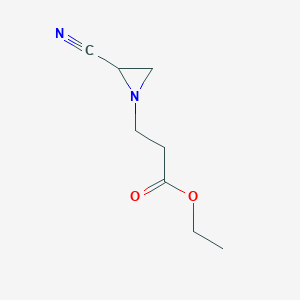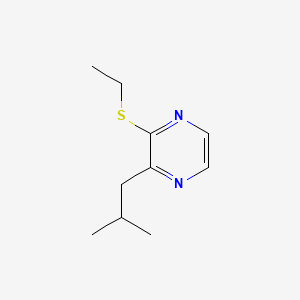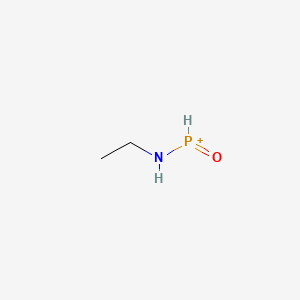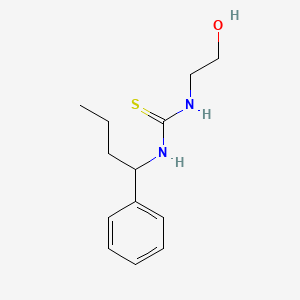
3,6,8,11-Tetraoxatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8,11-Tetraoxatridecane is an organic compound with the molecular formula C9H20O4. It is characterized by the presence of four oxygen atoms within its structure, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8,11-Tetraoxatridecane typically involves the reaction of tetraethylene glycol with appropriate halogenated compounds under controlled conditions. One common method includes the use of carbon tetrabromide and triphenylphosphine in acetonitrile at low temperatures, followed by warming to room temperature and purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,6,8,11-Tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives of this compound are often used in substitution reactions with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted ethers or esters.
Aplicaciones Científicas De Investigación
3,6,8,11-Tetraoxatridecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of drug delivery systems due to its solubility and stability.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the formulation of drugs that require specific solubility profiles.
Mecanismo De Acción
The mechanism of action of 3,6,8,11-Tetraoxatridecane involves its interaction with various molecular targets. Its four oxygen atoms allow it to form hydrogen bonds and interact with polar molecules, making it an effective solvent and reactant in various chemical processes. The pathways involved in its action depend on the specific application, such as drug delivery or chemical synthesis.
Comparación Con Compuestos Similares
2,5,8,11-Tetraoxatridecane: Similar in structure but with different reactivity and applications.
Tetraethylene glycol: A precursor to 3,6,8,11-Tetraoxatridecane with similar properties but less complex structure.
Uniqueness: this compound is unique due to its specific arrangement of oxygen atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
71563-30-9 |
|---|---|
Fórmula molecular |
C9H20O4 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-ethoxy-2-(2-ethoxyethoxymethoxy)ethane |
InChI |
InChI=1S/C9H20O4/c1-3-10-5-7-12-9-13-8-6-11-4-2/h3-9H2,1-2H3 |
Clave InChI |
GDZIUDHJILDBKB-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/no-structure.png)



![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)

![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)
![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)

